
Fak-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fak-IN-1 is a focal adhesion kinase inhibitor with significant anticancer activities. Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in signal transduction mediated by growth factor receptors and integrins. This compound has been developed to target and inhibit the activity of focal adhesion kinase, thereby impeding tumor growth, invasion, metastasis, and angiogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fak-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Specific details on the synthetic route and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fak-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Fak-IN-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
Fak-IN-1 exerts its effects by inhibiting the activity of focal adhesion kinase. Focal adhesion kinase is activated by extracellular signals received through transmembrane receptors on the cell surface. Upon activation, focal adhesion kinase aggregates in a focal adhesion manner in the cytoplasmic membrane and promotes tumor growth, invasion, and metastasis through the activation of various signaling pathways, including the RAS/RAF/MEK/ERK pathway . This compound blocks the phosphorylation of focal adhesion kinase, thereby disrupting these signaling pathways and inhibiting tumor progression .
Comparación Con Compuestos Similares
Fak-IN-1 is part of a class of compounds known as focal adhesion kinase inhibitors. Similar compounds include:
IN10018: Another focal adhesion kinase inhibitor with anticancer activities.
Defactinib: A focal adhesion kinase inhibitor used in clinical trials for various cancers.
GSK2256098: A focal adhesion kinase inhibitor that has shown positive anti-tumor effects in preclinical studies
Uniqueness of this compound
This compound is unique in its specific targeting of focal adhesion kinase and its ability to inhibit the kinase activity effectively. Its chemical structure and mechanism of action distinguish it from other focal adhesion kinase inhibitors, making it a valuable tool in cancer research and therapy .
Propiedades
Fórmula molecular |
C24H26F3N7O4S |
|---|---|
Peso molecular |
565.6 g/mol |
Nombre IUPAC |
13-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-2,5,9-trimethyl-4-thia-2,6,9,12,14-pentazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H25N7O2S.C2HF3O2/c1-12-24-18-20(30)28(3)16-10-23-22(26-19(16)29(4)21(18)32-12)25-15-8-14-11-27(2)7-6-13(14)9-17(15)31-5;3-2(4,5)1(6)7/h8-10H,6-7,11H2,1-5H3,(H,23,25,26);(H,6,7) |
Clave InChI |
MQZJYGIRNMANHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)N(C3=NC(=NC=C3N(C2=O)C)NC4=C(C=C5CCN(CC5=C4)C)OC)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B12428376.png)
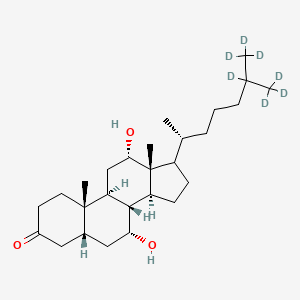
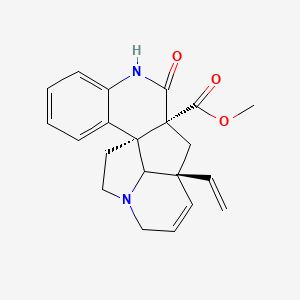
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
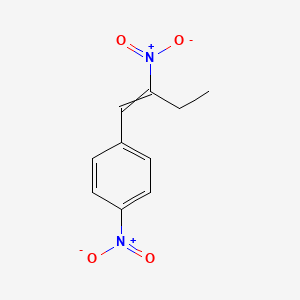

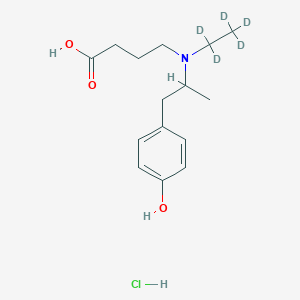
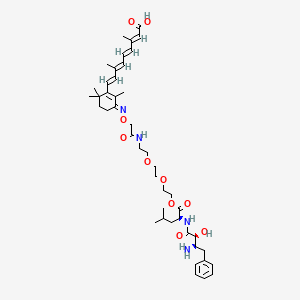
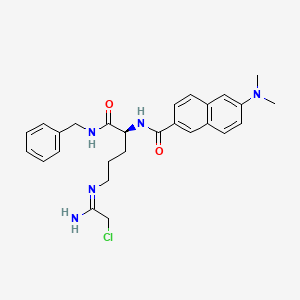

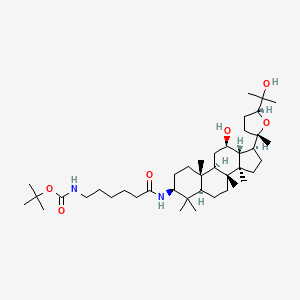
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)
